molecular formula C10H16BNO4S B1519970 3-(tert-Butylaminosulphonyl)benzeneboronic acid CAS No. 221290-14-8

3-(tert-Butylaminosulphonyl)benzeneboronic acid

Cat. No. B1519970
M. Wt: 257.12 g/mol
InChI Key: LSSASZPAKWQFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-Butylaminosulphonyl)benzeneboronic acid is a boronic acid derivative . It is a specialty product used for proteomics research applications .


Molecular Structure Analysis

The molecular formula of 3-(tert-Butylaminosulphonyl)benzeneboronic acid is C10H16BNO4S . The molecular weight is 257.12 g/mol.

Scientific Research Applications

Crystallography and Magnetism

A study on the crystallography and magnetism of 3-(N-tert-butyl-N-aminoxyl)benzoic acid revealed its crystalline structure and antiferromagnetic properties at lower temperatures. This research provides insights into the molecular structure and magnetic susceptibility of this class of compounds, indicating potential applications in materials science and magnetic studies (Baskett & Lahti, 2005).

Organic Synthesis and Catalysis

Another research focus is on the synthesis and application of boronic acid derivatives in organic synthesis. For instance, boron-nitrogen macrocycles derived from the condensation of salicylaldehyde and aminophenylboronic acid have shown the ability to include small organic molecules, suggesting their utility in molecular recognition and catalysis (Barba et al., 2004).

Molecular Structure and Spectroscopy

Studies on the molecular structure and spectroscopic properties of compounds such as 3,5-di-tert-butyl-4-hydroxy benzoic acid through DFT calculations, UV-Vis, NMR, and vibrational spectroscopy provide a comprehensive understanding of their chemical properties. These insights are crucial for the development of new materials and the enhancement of existing ones (Mathammal et al., 2016).

Catalysis and Reaction Mechanisms

Research on iron(III) amine-bis(phenolate) complexes for the catalytic alkylation of aryl Grignard reagents opens new avenues for C-C cross-coupling reactions. Such studies highlight the role of boronic acid derivatives in developing efficient, selective catalytic processes that are fundamental to organic synthesis (Qian, Dawe, & Kozak, 2011).

Environmental and Green Chemistry

The synthesis of α-aminophosphonates using phenylboronic acid as a catalyst under solvent-free conditions represents an advancement in green chemistry. This method emphasizes the environmental benefits and efficiency of using boronic acids in synthesis without the need for harmful solvents (Tibhe, Bedolla-Medrano, Cativiela, & Ordóñez, 2012).

Safety And Hazards

The safety data sheet for 3-(tert-Butylaminosulphonyl)benzeneboronic acid can be found at Echemi.com . It is advised that this compound is for R&D use only and not for medicinal or household use .

Relevant Papers Relevant papers related to 3-(tert-Butylaminosulphonyl)benzeneboronic acid can be found at Sigma-Aldrich . It is recommended to refer to these for a more in-depth understanding of the compound.

properties

IUPAC Name

[3-(tert-butylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-6-4-5-8(7-9)11(13)14/h4-7,12-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSASZPAKWQFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657274
Record name [3-(tert-Butylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(tert-Butylaminosulphonyl)benzeneboronic acid

CAS RN

221290-14-8
Record name [3-(tert-Butylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(tert-Butylaminosulphonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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